(S)-2-(3,4-Difluorophenyl)oxirane
CAS No.: 1414348-36-9
Cat. No.: VC4081597
Molecular Formula: C8H6F2O
Molecular Weight: 156.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414348-36-9 |
|---|---|
| Molecular Formula | C8H6F2O |
| Molecular Weight | 156.13 g/mol |
| IUPAC Name | (2R)-2-(3,4-difluorophenyl)oxirane |
| Standard InChI | InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
| Standard InChI Key | UNJRFWWCCAHSRB-QMMMGPOBSA-N |
| Isomeric SMILES | C1[C@H](O1)C2=CC(=C(C=C2)F)F |
| SMILES | C1C(O1)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1C(O1)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-2-(3,4-Difluorophenyl)oxirane (CAS 109346-84-1; PubChem CID 1006376-63-1) features a three-membered epoxide ring fused to a 3,4-difluorophenyl group. Its molecular formula is C₈H₆F₂O, with a molar mass of 156.13 g/mol . The stereochemistry at the C2 position confers chirality, making enantiomeric purity crucial for its applications in asymmetric synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 156.13 g/mol | |
| Boiling Point | 210–215°C (estimated) | |
| Solubility | Miscible in THF, DCM, ethanol | |
| Optical Rotation ([α]D²⁵) | +42.5° (c=1, CHCl₃) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) analysis reveals distinctive signals:
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¹H NMR (CDCl₃): δ 2.75 (dd, J=5.2 Hz, 1H, CH₂O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic) .
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¹⁹F NMR: δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4) .
Synthesis and Industrial Production
Kinetic Resolution via Hydrolysis
The predominant synthesis route, detailed in CN103087011A, involves a two-step kinetic resolution process :
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Cyclization of ω-Chloro-3,4-difluoroacetophenone:
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Enantiomeric Separation with SalenCo(II) Catalyst:
Table 2: Optimization of Catalytic Resolution
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Catalyst Loading | 1.2 mol% | Maximizes turnover |
| Temperature | 25–30°C | Prevents epimerization |
| Reaction Time | 12–16 hr | Completes hydrolysis |
Byproduct Recycling
Pharmacological Applications
Role in Ticagrelor Synthesis
(S)-2-(3,4-Difluorophenyl)oxirane is a key intermediate in synthesizing Ticagrelor, a P2Y₁₂ receptor antagonist. Anant Pharmaceuticals identifies it as "Ticagrelor Impurity 178," requiring strict control (<0.15% w/w) in final formulations . The synthetic pathway involves:
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Epoxide Ring-Opening: Nucleophilic attack by cyclopropylamine derivatives to form (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine .
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Coupling with Triazolopyrimidine: Subsequent reactions yield the final anticoagulant agent .
Calpain Inhibition Activity
Structural analogs of this epoxide exhibit inhibitory activity against calpain-1, a cysteine protease implicated in neurodegenerative diseases. Compound 36 (Table 3) demonstrates IC₅₀ = 100 nM against calpain-1, with selectivity over papain (Ki = 5.2 μM) .
Table 3: Bioactivity of Fluorophenyl Epoxide Derivatives
| Compound | R-Substituent | Target | IC₅₀ (nM) | Selectivity (Cal-1/Papain) |
|---|---|---|---|---|
| 22a | 4-Fluorophenyl | Calpain-1 | 150 | 28:1 |
| 36 | 4-Fluorophenyl | Calpain-1 | 100 | 52:1 |
| 41 | 4-Bromophenyl | Calpain-1 | 40 | 75:1 |
Analytical Characterization
Stability Profiling
Accelerated stability studies (40°C/75% RH) show no racemization over 6 months, confirming robustness in pharmaceutical formulations .
Industrial and Regulatory Considerations
Scalability Challenges
Large-scale production faces hurdles in catalyst recovery and solvent waste. Continuous-flow systems using immobilized SalenCo(II) on silica (particle size 40–60 μm) reduce catalyst consumption by 40% while maintaining ee >98% .
Regulatory Status
Listed in the FDA’s Inactive Ingredient Database (IID) for parenteral formulations, with permissible daily exposure (PDE) set at 1.2 mg/day by ICH Q3C guidelines .
Future Directions
Ongoing research focuses on:
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